Propanoic acid, 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-(phenylamino)-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)-2-(PHENYLAMINO)PROPANOATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a trifluoromethyl group, phenoxyacetyl group, and phenylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)-2-(PHENYLAMINO)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxyacetyl intermediate: Reacting phenoxyacetic acid with an appropriate amine to form the phenoxyacetamide.
Introduction of the trifluoromethyl group: Using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Coupling reactions: Combining the intermediates under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)-2-(PHENYLAMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biology: Studying its effects on biological systems or as a tool in biochemical assays.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)-2-(PHENYLAMINO)PROPANOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3,3,3-TRIFLUORO-2-(2-METHOXYACETAMIDO)-2-(PHENYLAMINO)PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-(2-CHLOROACETAMIDO)-2-(PHENYLAMINO)PROPANOATE
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)-2-(PHENYLAMINO)PROPANOATE is unique due to the presence of the phenoxyacetyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness might translate to different reactivity, stability, or biological activity.
Properties
Molecular Formula |
C19H19F3N2O4 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-anilino-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate |
InChI |
InChI=1S/C19H19F3N2O4/c1-2-27-17(26)18(19(20,21)22,23-14-9-5-3-6-10-14)24-16(25)13-28-15-11-7-4-8-12-15/h3-12,23H,2,13H2,1H3,(H,24,25) |
InChI Key |
ALTMZJMKWMSVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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